4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one
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Overview
Description
4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the chromen-2-one core structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethyl-2H-chromen-2-one with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
- 4-Ethyl-7-{3-[4-(2-methoxyphenyl)piperazinyl]propoxy}-3,4-dihydrocarbostyril
Uniqueness
4-Ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other chromen-2-one derivatives .
Properties
Molecular Formula |
C19H15FO4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C19H15FO4/c1-2-12-9-19(22)24-18-10-15(7-8-16(12)18)23-11-17(21)13-3-5-14(20)6-4-13/h3-10H,2,11H2,1H3 |
InChI Key |
RJQISJJJIXFBTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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